2-amino-1-(4-chloro-3-methylphenyl)ethan-1-one
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Overview
Description
2-amino-1-(4-chloro-3-methylphenyl)ethan-1-one is an organic compound that belongs to the class of α-amino ketones This compound is characterized by the presence of an amino group attached to the α-carbon of a ketone, with a 4-chloro-3-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminomethyl-(4-chloro-3-methylphenyl)ketone can be achieved through several methods. One common approach involves the reductive amination of 4-chloro-3-methylacetophenone with formaldehyde and ammonia or an amine source. The reaction is typically catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of aminomethyl-(4-chloro-3-methylphenyl)ketone may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-chloro-3-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-amino-1-(4-chloro-3-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of aminomethyl-(4-chloro-3-methylphenyl)ketone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Aminomethyl-(4-chlorophenyl)ketone
- Aminomethyl-(3-methylphenyl)ketone
- Aminomethyl-(4-methylphenyl)ketone
Uniqueness
2-amino-1-(4-chloro-3-methylphenyl)ethan-1-one is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-amino-1-(4-chloro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10ClNO/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-4H,5,11H2,1H3 |
InChI Key |
ULBGTJGMTMUYGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CN)Cl |
Origin of Product |
United States |
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